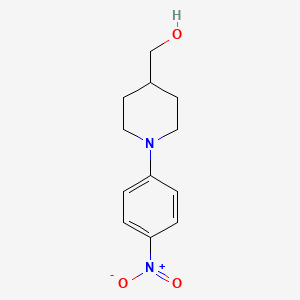

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

CAS No.: 471937-85-6

Cat. No.: VC2277418

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 471937-85-6 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | [1-(4-nitrophenyl)piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 |

| Standard InChI Key | DJKPUSPBJFCEMA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

(1-(4-Nitrophenyl)piperidin-4-yl)methanol is an organic compound with distinct physical and chemical properties that define its behavior in various chemical environments and applications. Understanding these properties is essential for researchers working with this compound.

Basic Physical Properties

The compound has a well-defined molecular structure and established physical properties as shown in the table below:

| Property | Value |

|---|---|

| CAS Registry Number | 471937-85-6 |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| Physical State | Solid |

| Purity (Commercial) | 96% |

The compound features a piperidine ring with a hydroxymethyl substituent at the 4-position and a nitrophenyl group attached to the nitrogen atom at position 1. This structural arrangement contributes to its unique chemical behavior and potential applications in synthetic chemistry and medicinal research .

Chemical Reactivity

The chemical structure of (1-(4-Nitrophenyl)piperidin-4-yl)methanol contains several reactive functional groups that can undergo various transformations. The nitro group, hydroxyl group, and piperidine nitrogen all serve as potential sites for chemical reactions. The nitro group can be reduced to an amine using appropriate reducing agents, which significantly alters the electronic properties of the molecule. The hydroxyl group can participate in esterification, oxidation, and other transformation reactions typical of primary alcohols.

Molecular Structure

The molecular structure of (1-(4-Nitrophenyl)piperidin-4-yl)methanol is central to understanding its chemical behavior and potential applications.

Structural Features

The compound consists of three main structural components:

-

A piperidine ring that serves as the core structure

-

A nitrophenyl group attached to the nitrogen of the piperidine ring

-

A hydroxymethyl group (CH2OH) at the 4-position of the piperidine ring

This particular arrangement of functional groups creates a molecule with multiple reactive sites and a distinct three-dimensional structure . The piperidine ring typically adopts a chair conformation, with the hydroxymethyl group preferentially in the equatorial position to minimize steric interactions.

Structural Representations

The compound can be represented using various chemical notation systems:

-

SMILES notation: C1CN(CCC1CO)C2=CC=C(C=C2)N+[O-]

-

InChI: InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2

These representations allow for unambiguous identification and structural analysis of the compound in chemical databases and literature.

Synthesis and Chemical Reactions

Chemical Transformations

(1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo various chemical transformations, particularly at its reactive functional groups:

-

The nitro group can be reduced to form the corresponding amine derivative, which could further be functionalized through diazotization, amide formation, or other amine chemistry

-

The hydroxyl group can participate in:

-

Esterification reactions to form esters

-

Oxidation to aldehyde or carboxylic acid derivatives

-

Conversion to leaving groups for nucleophilic substitution

-

-

The piperidine nitrogen, although substituted, may still participate in certain reactions or serve as a hydrogen bond acceptor in molecular interactions

These transformations make the compound a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Research Applications

Pharmaceutical Research

Based on its structure, (1-(4-Nitrophenyl)piperidin-4-yl)methanol may have applications in pharmaceutical research. Related compounds with piperidine scaffolds are known to exhibit various biological activities. The search results indicate potential connections to research involving EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) .

The compound appears in patent literature related to protein degradation approaches, specifically in the context of EGFR degradation by conjugation strategies . This suggests potential applications in targeted protein degradation research, an emerging area in drug discovery with promising therapeutic applications.

Similarly, the compound or structurally related derivatives may have relevance in research focused on BTK degradation, as indicated by another patent reference . BTK inhibitors have gained significant attention for treating B-cell malignancies and autoimmune disorders.

Synthetic Building Block

The compound's unique combination of functional groups makes it a valuable synthetic intermediate or building block for more complex molecules. The hydroxymethyl group provides a handle for further derivatization, while the nitrophenyl substituent offers opportunities for additional functionalization through the nitro group.

| Supplier | Product Reference | Quantity | Price (€) | Purity |

|---|---|---|---|---|

| Cymit Quimica | IN-DA00E6NL | 100mg | 214.00 | 96% |

| Cymit Quimica | IN-DA00E6NL | 250mg | 467.00 | 96% |

| Cymit Quimica | IN-DA00E6NL | 500mg | 649.00 | 96% |

| Cymit Quimica | IN-DA00E6NL | 1g | Contact for price | 96% |

The availability from commercial suppliers facilitates research involving this compound, as researchers can obtain it without the need for complex multi-step synthesis .

Identification and Registry Information

Database Registrations

The compound is registered in various chemical databases, which provide standardized information for researchers:

Related Compounds

Structural Analogs

Several structural analogs of (1-(4-Nitrophenyl)piperidin-4-yl)methanol exist, including:

-

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol - A closely related compound with an additional methyl group at the 2-position of the phenyl ring

-

Compounds with different substituents on the phenyl ring

-

Compounds with variations in the piperidine ring or hydroxymethyl position

These structural analogs may exhibit different physical, chemical, and biological properties, providing opportunities for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume